molecular formula C10H8BrFN2O2 B13674014 Ethyl 6-Bromo-4-fluorobenzimidazole-2-carboxylate

Ethyl 6-Bromo-4-fluorobenzimidazole-2-carboxylate

Cat. No.: B13674014
M. Wt: 287.08 g/mol
InChI Key: BLMOIXSHKXAHFJ-UHFFFAOYSA-N
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Description

Ethyl 6-Bromo-4-fluorobenzimidazole-2-carboxylate is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . This compound features a benzimidazole core with bromine and fluorine substituents, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-Bromo-4-fluorobenzimidazole-2-carboxylate typically involves the cyclization of appropriately substituted anilines with carboxylic acid derivatives. One common method includes the reaction of 4-fluoro-2-nitroaniline with ethyl bromoacetate under basic conditions, followed by cyclization and reduction steps . The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-Bromo-4-fluorobenzimidazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Coupling: Boron reagents, palladium catalysts

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while coupling reactions can produce biaryl derivatives.

Mechanism of Action

The mechanism of action of Ethyl 6-Bromo-4-fluorobenzimidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-Bromo-4-fluorobenzimidazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. The combination of bromine and fluorine atoms enhances its potential as a versatile compound in medicinal chemistry and industrial applications.

Properties

Molecular Formula

C10H8BrFN2O2

Molecular Weight

287.08 g/mol

IUPAC Name

ethyl 6-bromo-4-fluoro-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)9-13-7-4-5(11)3-6(12)8(7)14-9/h3-4H,2H2,1H3,(H,13,14)

InChI Key

BLMOIXSHKXAHFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C=C(C=C2F)Br

Origin of Product

United States

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